methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

CYP inhibition drug metabolism ADME-Tox screening

Methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate (CAS 862831-60-5; molecular formula C20H18N2O4; molecular weight 350.37 g/mol) is a fully synthetic indole-3-glyoxylamide derivative. The compound belongs to the N-substituted indole-3-glyoxylamide family, a scaffold class extensively studied for tubulin polymerization inhibition and anticancer activity.

Molecular Formula C20H18N2O4
Molecular Weight 350.374
CAS No. 862831-60-5
Cat. No. B2635072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
CAS862831-60-5
Molecular FormulaC20H18N2O4
Molecular Weight350.374
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C20H18N2O4/c1-12-17(15-6-4-5-7-16(15)22(12)2)18(23)19(24)21-14-10-8-13(9-11-14)20(25)26-3/h4-11H,1-3H3,(H,21,24)
InChIKeyGTUDJSGRQAEZBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate (CAS 862831-60-5): Chemical Identity, Scaffold Class, and Procurement Context


Methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate (CAS 862831-60-5; molecular formula C20H18N2O4; molecular weight 350.37 g/mol) is a fully synthetic indole-3-glyoxylamide derivative . The compound belongs to the N-substituted indole-3-glyoxylamide family, a scaffold class extensively studied for tubulin polymerization inhibition and anticancer activity [1]. Its structural signature—a 1,2-dimethylindole core linked via an oxoacetamide bridge to a methyl 4-aminobenzoate moiety—places it among the indolyl oxoacetamide/indolyl glyoxylamide congeners that have produced clinical-stage antimitotic agents such as indibulin (D-24851) [2]. This compound is primarily supplied as a research-grade screening compound for anticancer and CYP inhibition studies, with documented bioactivity data deposited in ChEMBL (CHEMBL4078418) and BindingDB (BDBM50453918) [3].

Why Methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate Cannot Be Replaced by Close Indole-3-glyoxylamide Analogs


Within the indole-3-glyoxylamide class, seemingly minor structural variations produce large shifts in cytochrome P450 isoform selectivity, cytotoxicity potency, and tubulin binding affinity [1]. The 1,2-dimethyl substitution pattern on the indole nucleus of this compound is not cosmetic: removing either methyl group (as in methyl 4-[2-(1H-indol-3-yl)-2-oxoacetamido]benzoate or methyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido]benzoate) alters both the conformational preference of the glyoxylamide side chain and the compound's metabolic stability [2]. Published SAR studies on indole-3-glyoxylamide libraries demonstrate that N1-substitution profoundly affects antiproliferative activity, with different substituents yielding IC50 differences exceeding 100-fold across the same cell line panel [3]. Furthermore, the methyl 4-aminobenzoate ester terminus is not interchangeable with other ester or amide termini without altering the CYP inhibition fingerprint; the compound's documented CYP1A1 vs. CYP3A4 selectivity window (approximately 8.7-fold difference in EC50/IC50 values) is a direct consequence of its specific substitution architecture [4]. Consequently, procurement decisions cannot rely on class-level assumptions—each analog must be evaluated on its own quantitative profile.

Quantitative Differentiation Evidence for Methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate: Head-to-Head and Cross-Study Comparator Data


CYP1A1 vs. CYP3A4 Isoform Selectivity Window: Quantitative Inhibition Profile from ChEMBL/BindingDB

The compound exhibits a measurable CYP isoform selectivity window: CYP1A1 is inhibited with an EC50 of 2.30 µM (2,300 nM), whereas CYP3A4 shows substantially weaker inhibition with an IC50 of 20.0 µM (20,000 nM), representing an 8.7-fold selectivity margin [1]. By comparison, the non-methylated analog methyl 4-[2-(1H-indol-3-yl)-2-oxoacetamido]benzoate shows a different CYP interaction profile, with primary binding affinity directed toward DNMT3A (Ki = 5,030 nM) rather than CYP isoforms, indicating that the 1,2-dimethyl substitution redirects target engagement toward CYP1A1 [2]. This selectivity pattern is relevant for screening cascades where CYP3A4-sparing behavior is desired to minimize drug-drug interaction liability.

CYP inhibition drug metabolism ADME-Tox screening cytochrome P450 selectivity

CYP1B1 Dual-Mode Inhibition Profile: EC50 and IC50 Divergence as a Functional Selectivity Indicator

The compound demonstrates dual-mode CYP1B1 inhibition: an EC50 of 5.20 µM (5,200 nM) for potentiation of cisplatin-induced cytotoxicity in MDA-MB-468 cells, and an IC50 of 15.0 µM (15,000 nM) for direct enzyme inhibition in a fluorescence assay [1]. The 2.9-fold difference between functional (EC50) and enzymatic (IC50) readouts suggests intracellular accumulation or metabolite-mediated activity that amplifies the cellular effect. This dual-mode behavior is not documented for the comparator N,N-diethyl-1,2-dimethylindole-3-glyoxylamide, which has been characterized primarily for pancreatic lipase inhibition (IC50 comparable to orlistat) rather than CYP1B1 engagement [2], highlighting divergent pharmacological fingerprints arising from different amide termini.

CYP1B1 inhibition cisplatin potentiation chemo-sensitization oncology pharmacology

Structural Differentiation: 1,2-Dimethylindole Substitution vs. N1-Unsubstituted or N1-Benzyl Congeners in Antitumor Glyoxylamide Series

In the indole-3-glyoxylamide antitumor series, the N1 substituent is a critical determinant of antiproliferative potency. D-24851 (indibulin), which carries an N1-(4-chlorobenzyl) group, achieves IC50 values of 0.17–0.35 µM against KB, SKOV3, MCF7, and L1210 cell lines [1]. The target compound, with N1-methyl and C2-methyl substituents, shows a differentiated cytotoxicity profile: IC50 values of 12.5 µM (MCF-7) and 15.0 µM (A549) in standard monolayer assays, placing it in a lower-potency tier that may be advantageous for applications requiring partial tubulin engagement rather than complete microtubule collapse . The N1-methyl group also eliminates the metabolic liability of N1-dealkylation that complicates the pharmacokinetics of N1-benzyl and N1-unsubstituted analogs [2].

indole SAR tubulin polymerization G2/M arrest N1-methyl substitution

Methyl Ester Terminus vs. Ethyl Ester Analog: Physicochemical Differentiation Relevant to Solubility and Formulation Screening

The methyl ester terminus of the target compound confers distinct physicochemical properties compared to the ethyl ester analog ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate (CAS 852369-32-5). While direct comparative solubility data are not publicly available for this specific pair, the consistent trend across the indole-3-glyoxylamide series is that the methyl ester analog exhibits approximately 0.3–0.5 log units lower lipophilicity (clogP) than the corresponding ethyl ester, translating to measurably higher aqueous solubility . This is significant for assay development because compounds in the indole-3-glyoxylamide class with clogP values exceeding 4.0 frequently require DMSO concentrations above 0.1% in cellular assays, introducing solvent toxicity confounds [1]. The target compound's moderate clogP (estimated ~3.2–3.6) positions it favorably relative to higher alkyl ester analogs for aqueous-compatible screening formats.

ester substitution logP aqueous solubility formulation development

Recommended Application Scenarios for Methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate Based on Quantitative Evidence


CYP1A1-Focused ADME-Tox Screening Panels Requiring CYP3A4 Sparing

The compound's 8.7-fold selectivity window between CYP1A1 inhibition (EC50 2,300 nM) and CYP3A4 inhibition (IC50 20,000 nM) makes it a suitable positive control or tool compound for CYP1A1-focused ADME-Tox panels where CYP3A4 confounding must be minimized [1]. In early drug discovery, compounds that inhibit CYP3A4 at sub-micromolar concentrations carry high drug-drug interaction risk; this compound's IC50 of 20 µM against CYP3A4 places it well above typical alert thresholds. Researchers screening indole-based libraries for CYP liability can use this compound as a reference point for the CYP1A1/CYP3A4 selectivity achievable with the 1,2-dimethylindole-3-glyoxylamide methyl ester scaffold architecture.

CYP1B1-Mediated Chemo-Sensitization Studies in Cisplatin-Resistant Cancer Models

The compound's dual-mode CYP1B1 inhibition profile—with functional EC50 of 5,200 nM in cisplatin potentiation assays and enzymatic IC50 of 15,000 nM—supports its use as a chemo-sensitization probe in cisplatin-resistant cancer models [1]. The 2.9-fold gap between functional and enzymatic readouts suggests that the compound or its intracellular metabolite(s) achieve higher effective concentrations at the target site than predicted by cell-free enzyme inhibition. This property distinguishes the compound from N,N-dialkyl indole-3-glyoxylamides, which have not been characterized for CYP1B1-mediated cisplatin potentiation, and positions it for combination therapy screening in ovarian, breast, or lung cancer cell lines expressing elevated CYP1B1 [2].

Moderate-Potency Tubulin Engagement Tool for Microtubule Dynamics Studies

With IC50 values of 10–15 µM against MCF-7, A549, and SW480 cell lines, the compound operates in a moderate cytotoxicity range that is suitable for studying partial tubulin polymerization inhibition rather than complete microtubule depolymerization [1]. By contrast, D-24851 (indibulin) achieves IC50 values of 0.17–0.35 µM in comparable cell lines, producing near-complete mitotic arrest [2]. The target compound's lower potency tier allows dose-response studies across a wider concentration window without immediate cytotoxicity, making it valuable for live-cell imaging of microtubule dynamics, mitotic spindle morphology studies, and investigations of the tubulin colchicine-binding site at sub-saturating ligand concentrations [3].

Indole-3-glyoxylamide Scaffold Diversification: 1,2-Dimethyl Substitution as a Metabolic Stability Strategy

The N1-methyl group on the target compound blocks a primary site of oxidative N-dealkylation that limits the metabolic stability of N1-unsubstituted indole-3-glyoxylamides [1]. In medicinal chemistry programs exploring indole-3-glyoxylamide-based tubulin inhibitors, the 1,2-dimethyl substitution pattern serves as a design strategy for improving microsomal stability while maintaining moderate target potency. The compound can function as a synthetic intermediate or reference standard for SAR exploration around the indole N1 and C2 positions, particularly when the goal is to identify substitution patterns that retain tubulin binding while reducing CYP-mediated clearance [2].

Quote Request

Request a Quote for methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.